2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Anticancer Agents
Thiophene derivatives have been used in the synthesis of compounds with anticancer properties. They have shown tumor cell growth inhibition activities in vitro on various human tumor cell lines, including breast adenocarcinoma .
Anti-inflammatory Drugs
Some thiophene derivatives are known for their anti-inflammatory effects. For example, suprofen has a 2-substituted thiophene framework and is recognized as a nonsteroidal anti-inflammatory drug .
Analgesic Activity
Derivatives of thiophenes have been evaluated for their analgesic (pain-relieving) activities. This suggests that our compound could potentially be used in pain management .
Antimicrobial Activity
Thiophene derivatives have been synthesized and assessed for their antimicrobial properties. This includes activity against a range of microorganisms, indicating potential use in treating infections .
Anesthetic Applications
Thiophenes have been utilized in the development of anesthetics. Articaine, for instance, is a thiophene derivative used as a dental anesthetic in Europe .
Metal Complexing Agents
Thiophenes act as metal complexing agents which could be useful in various chemical processes including the development of new materials or catalysis .
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to be biologically active compounds with a variety of effects . For instance, some thiophene derivatives are known to interact with voltage-gated sodium channels and act as nonsteroidal anti-inflammatory drugs .
Mode of Action
For example, some thiophene derivatives can block voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in neurons .
Biochemical Pathways
For instance, some thiophene derivatives have been shown to exhibit antiviral, antibacterial, and antifungal properties .
Result of Action
For example, some thiophene derivatives have been shown to exhibit antiviral, antibacterial, and antifungal properties .
Future Directions
The development of heterocyclic synthetic methodologies is a crucial field in chemistry . More than 75% of all biologically active compounds possess a heterocyclic moiety . Thiophene is a particularly interesting scaffold because it is a bioisostere of the phenyl groups, which is found in a wide range of active drugs and both natural and synthetic medicines . Therefore, the future directions in this field could involve the development of more efficient procedures to assemble complex structures with a high value in the pharmaceutical field .
properties
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-9-6-7-11(12(8-9)21-2)18-16(19)14-10-4-3-5-13(10)22-15(14)17/h6-8H,3-5,17H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVDZCZLBPHNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
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